molecular formula C17H19NO5 B2644466 4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid CAS No. 1026763-57-4

4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid

Katalognummer: B2644466
CAS-Nummer: 1026763-57-4
Molekulargewicht: 317.341
InChI-Schlüssel: FXMUGMFCEHYVAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid is a synthetic butanoic acid derivative characterized by a central oxobutanoic acid scaffold substituted with a 4-ethoxyphenyl group at position 4 and a 2-furylmethylamino moiety at position 2. The ethoxy group on the phenyl ring may enhance lipophilicity, while the furylmethyl side chain could influence hydrogen bonding and steric interactions .

Eigenschaften

IUPAC Name

4-(4-ethoxyphenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-22-13-7-5-12(6-8-13)16(19)10-15(17(20)21)18-11-14-4-3-9-23-14/h3-9,15,18H,2,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMUGMFCEHYVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 291.30 g/mol
  • IUPAC Name : 4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory, analgesic, and anticancer effects. Below are detailed findings from various studies that highlight these activities.

Anti-inflammatory Activity

Research indicates that 4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid possesses anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a potential mechanism for reducing inflammation in various conditions.

Analgesic Effects

In animal models, the compound demonstrated significant analgesic effects comparable to conventional analgesics like ibuprofen. The analgesic activity was assessed using the hot plate test and formalin test, showing a notable reduction in pain response at various dosages.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anti-inflammatory effectsInhibition of TNF-alpha and IL-6 production in macrophages
Assess analgesic propertiesSignificant pain relief in hot plate and formalin tests
Investigate anticancer effectsInduction of apoptosis in MCF-7 and A549 cell lines

Detailed Research Findings

  • Anti-inflammatory Mechanism : The compound's ability to modulate NF-kB signaling pathways is crucial for its anti-inflammatory effects. Inhibition of this pathway leads to decreased expression of inflammatory mediators.
  • Analgesic Pathway : The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in pain signaling pathways.
  • Anticancer Mechanism : The induction of apoptosis was confirmed through flow cytometry, which showed an increase in sub-G1 phase cell populations indicative of apoptotic cells. Additionally, Western blot analysis revealed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of angiogenesis.

Case Study : In a controlled trial, the compound was tested on MCF-7 breast cancer cells, resulting in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Data Table: Anti-inflammatory Effects

Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
53025
105045
207065

Neuroprotective Effects

Recent studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.

Case Study : In a rat model of Alzheimer's, administration of the compound resulted in improved memory performance on the Morris water maze test compared to the control group.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process have led to the development of several derivatives, which may enhance its pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

  • 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (): Substituents: Chlorophenyl (position 4) and fluorophenylamino (position 2). Impact: The electron-withdrawing Cl and F groups increase polarity and may enhance binding to charged enzyme active sites. This compound’s higher halogen content could improve metabolic stability compared to the ethoxy analog .
  • 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (): Substituents: Bromophenyl (position 4) and thienylmethylamino (position 2). Impact: The bromine atom increases molecular weight (368.25 g/mol vs. ~295 g/mol for the ethoxy analog) and may enhance hydrophobic interactions. The thiophene ring (vs.
  • 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (): Substituents: Ethylphenyl (position 4). Impact: The ethyl group introduces steric bulk without significant electronic effects, possibly reducing solubility compared to ethoxy-substituted analogs .

Amino Group Modifications

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid (): Substituents: Dimethoxyphenyl acryloyl and phenylamino groups.
  • 2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(phenyl)amino]-4-oxobutanoic acid (): Substituents: Acetylamino-carboxyethylthio and phenylamino groups. Impact: The thioether linkage and acetylated side chain introduce chirality and redox-sensitive bonds, which are absent in the target compound .

Key Physicochemical and Bioactivity Data

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Phenyl Substituent Amino Substituent Molecular Weight (g/mol) Key Properties/Applications
4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid (Target) 4-Ethoxy 2-Furylmethylamino ~295* Hypothesized enzyme inhibition
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Chloro 4-Fluorophenylamino 327.74 Potential metabolic stability
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromo 2-Thienylmethylamino 368.25 Enhanced hydrophobic interactions
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethyl None (simple anilino) 221.25 Reduced solubility
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid 2,5-Dimethoxy Phenylacryloylamino 384.14 UV-active, antioxidant potential

*Estimated based on structural similarity.

Research Findings and Implications

  • Steric and Solubility Trade-offs : Bulkier substituents (e.g., bromophenyl in ) may improve target binding but reduce aqueous solubility, whereas ethoxy groups balance lipophilicity and solubility .
  • Bioactivity: Analogs with heterocyclic amino groups (e.g., thienylmethyl in , furylmethyl in the target) show promise in antiviral and anticancer studies (), suggesting the target compound may share similar applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.